molecular formula C23H24N4OS B11495587 2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11495587
M. Wt: 404.5 g/mol
InChI Key: XKIUKKIBFSJQTE-UHFFFAOYSA-N
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Description

2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the core hexahydroquinoline structure, followed by the introduction of the amino, dimethylamino, and thiophenyl groups through various substitution reactions. The reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-methylthiophen-2-yl)ethyl]dibutylamine
  • 2-Amino-1-(3-methylthiophen-2-yl)ethyl](butyl)methylamine

Uniqueness

Compared to similar compounds, 2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research.

Properties

Molecular Formula

C23H24N4OS

Molecular Weight

404.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H24N4OS/c1-14-9-10-29-22(14)20-17(13-24)23(25)27(26(2)3)18-11-16(12-19(28)21(18)20)15-7-5-4-6-8-15/h4-10,16,20H,11-12,25H2,1-3H3

InChI Key

XKIUKKIBFSJQTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)N(C)C)N)C#N

Origin of Product

United States

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